

(R)-BMS-816336: A Comparative Guide to its Enzymatic Selectivity Profile

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Compound of Interest

Compound Name: (R)-BMS-816336

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the enzymatic selectivity profile of **(R)-BMS-816336**, a potent inhibitor of 11 β -hydroxysteroid dehydrogenase type 1 (11 β -HSD1). The information presented is intended to assist researchers and drug development professionals in evaluating its potential for therapeutic applications.

(R)-BMS-816336 is the (R)-enantiomer of BMS-816336, a clinical candidate developed for the treatment of type 2 diabetes and other metabolic syndromes. The primary mechanism of action for this class of compounds is the inhibition of 11 β -HSD1, an enzyme responsible for the intracellular conversion of inactive cortisone to active cortisol. Elevated levels of cortisol in metabolic tissues are associated with insulin resistance and other metabolic complications.

Selectivity Profile of BMS-816336 and its (R)-enantiomer

The selectivity of a drug candidate is a critical factor in its safety and efficacy profile. Off-target effects can lead to undesirable side effects. While a broad, publicly available selectivity panel for **(R)-BMS-816336** against a wide range of enzymes is not available in the reviewed literature, significant data exists for its primary target, 11 β -HSD1, and its closely related isoform, 11 β -HSD2.

The data in the following table summarizes the known inhibitory activity of BMS-816336 and its (R)-enantiomer.

Compound	Target Enzyme	Species	IC50 (nM)	Selectivity vs. Human 11 β - HSD2
BMS-816336	11 β -HSD1	Human	3.0[1][2]	>10,000-fold[1] [2]
(R)-BMS-816336	11 β -HSD1	Human	14.5	Not specified
11 β -HSD1	Mouse	50.3	Not specified	
11 β -HSD1	Cynomolgus Monkey	16.0	Not specified	
11 β -HSD2	Human	>30,000 (estimated)	-	

Note: The high selectivity of the clinical candidate BMS-816336 for 11 β -HSD1 over 11 β -HSD2 is a key feature, as inhibition of 11 β -HSD2 can lead to adverse effects related to mineralocorticoid excess.

Experimental Protocols

The determination of enzyme inhibition, typically measured as the half-maximal inhibitory concentration (IC50), is a standard *in vitro* assay in drug discovery. The following is a representative protocol for determining the inhibitory activity of a compound against 11 β -HSD1, based on commonly used methods in the field.

In Vitro 11 β -HSD1 Inhibition Assay (Radiometric)

Objective: To determine the IC50 value of a test compound against human 11 β -HSD1.

Materials:

- Recombinant human 11 β -HSD1 enzyme

- [3H]-Cortisone (radiolabeled substrate)
- NADPH (cofactor)
- Scintillation fluid
- Test compound (e.g., **(R)-BMS-816336**)
- Assay buffer (e.g., Tris-HCl with EDTA and NaCl)
- 96-well microplates
- Scintillation counter

Procedure:

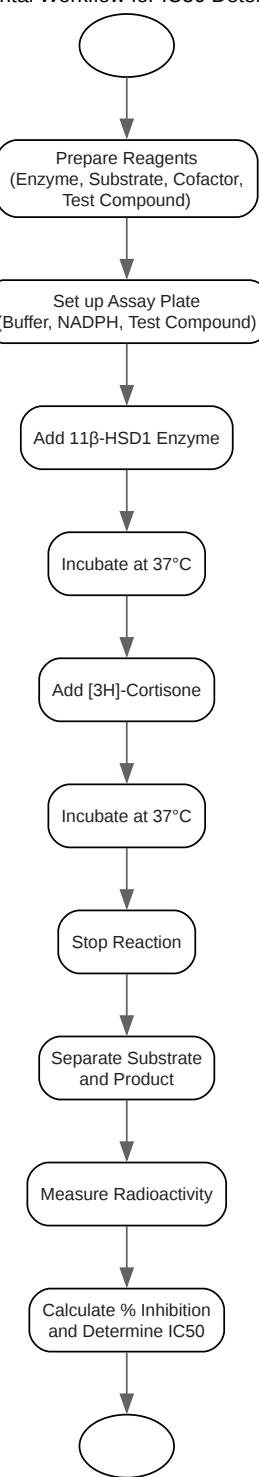
- Prepare a solution of the test compound at various concentrations.
- In a 96-well microplate, add the assay buffer, NADPH, and the test compound solution.
- Initiate the enzymatic reaction by adding the recombinant human 11 β -HSD1 enzyme.
- Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes).
- Add the radiolabeled substrate, [3H]-Cortisone, to each well.
- Continue the incubation at 37°C to allow for the conversion of [3H]-Cortisone to [3H]-Cortisol.
- Stop the reaction by adding a quenching solution (e.g., a solution containing unlabeled cortisone and cortisol).
- Separate the substrate ([3H]-Cortisone) from the product ([3H]-Cortisol) using a separation method such as thin-layer chromatography (TLC) or solid-phase extraction.
- Add scintillation fluid to the wells containing the separated product.
- Measure the radioactivity using a scintillation counter.

- The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.
- The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

To visually represent the biological context and experimental process, the following diagrams are provided.

Caption: The signaling pathway of 11 β -HSD1.

Experimental Workflow for IC₅₀ Determination[Click to download full resolution via product page](#)

Caption: Workflow for determining the IC₅₀ of an 11 β -HSD1 inhibitor.

In summary, **(R)-BMS-816336** is a potent inhibitor of 11 β -HSD1. Its enantiomer, BMS-816336, demonstrates high selectivity for 11 β -HSD1 over the related isoform 11 β -HSD2, which is a crucial characteristic for minimizing potential side effects. While a comprehensive off-target profile against a broader range of enzymes is not publicly available, the existing data highlights its specificity for the intended therapeutic target. The provided experimental protocol and diagrams offer a foundational understanding for researchers interested in the evaluation and development of similar compounds.

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